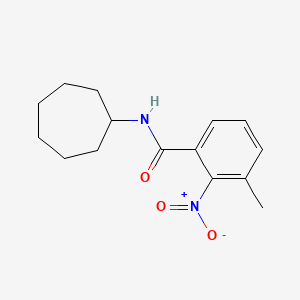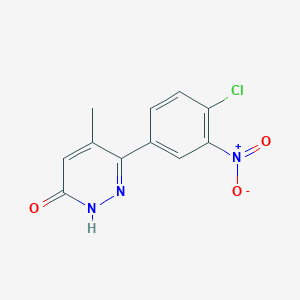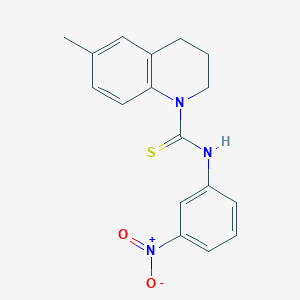
N-cycloheptyl-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C15H20N2O3 It is a benzamide derivative characterized by the presence of a cycloheptyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-methyl-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the cycloheptyl group. One common method includes the following steps:
Nitration: The starting material, 3-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Cycloheptylation: The nitrobenzamide intermediate is then reacted with cycloheptyl bromide in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: N-cycloheptyl-3-methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-3-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-methyl-3-nitrobenzamide: Similar structure but with the nitro group at a different position.
N-cycloheptyl-4-methyl-3-nitrobenzamide: Another isomer with the methyl group at the 4-position.
Uniqueness
N-cycloheptyl-3-methyl-2-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-cycloheptyl-3-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-6-10-13(14(11)17(19)20)15(18)16-12-8-4-2-3-5-9-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDVDPVKJVOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5889790.png)
![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE](/img/structure/B5889797.png)
![2-[(2-chlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5889807.png)
![methyl 2-{[(isopropylamino)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5889820.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chloro-3-nitrobenzamide](/img/structure/B5889824.png)
![N-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B5889835.png)
![7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5889843.png)
![2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetamide](/img/structure/B5889848.png)
![1-[3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5889855.png)

![(E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B5889873.png)
![4-[2-(2-methylphenoxy)ethyl]morpholine](/img/structure/B5889879.png)
![2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE](/img/structure/B5889883.png)

